molecular formula C22H17Cl2N5OS B12037266 N-(2,4-dichlorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 477318-67-5

N-(2,4-dichlorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12037266
CAS No.: 477318-67-5
M. Wt: 470.4 g/mol
InChI Key: BDKSDYVBBGVKSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazole-based acetamide derivative featuring a 2,4-dichlorophenyl group on the acetamide nitrogen and a 1,2,4-triazole ring substituted with a 4-methylphenyl group at position 4 and a pyridin-4-yl group at position 3. Such structural features are common in antimicrobial, anti-inflammatory, and receptor-targeting agents .

Properties

CAS No.

477318-67-5

Molecular Formula

C22H17Cl2N5OS

Molecular Weight

470.4 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H17Cl2N5OS/c1-14-2-5-17(6-3-14)29-21(15-8-10-25-11-9-15)27-28-22(29)31-13-20(30)26-19-7-4-16(23)12-18(19)24/h2-12H,13H2,1H3,(H,26,30)

InChI Key

BDKSDYVBBGVKSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3)Cl)Cl)C4=CC=NC=C4

Origin of Product

United States

Biological Activity

The compound N-(2,4-dichlorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from diverse research studies.

Chemical Structure and Properties

The chemical structure of the compound includes a dichlorophenyl group, a triazole moiety, and a sulfanyl functional group, which are critical for its biological activity. The molecular formula is C22H17Cl2N5OSC_{22}H_{17}Cl_2N_5OS with a molecular weight of 470.384 g/mol.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. The presence of the pyridine and triazole moieties in this compound suggests potential activity against various pathogens. Studies have shown that similar compounds can inhibit the growth of bacteria and fungi by disrupting their cellular processes .

Anti-inflammatory Effects

The compound's structure suggests it may also exhibit anti-inflammatory properties. Compounds with similar frameworks have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins .

Table 1: Comparison of Inhibitory Potency Against COX Enzymes

Compound NameCOX-1 IC50 (µM)COX-2 IC50 (µM)
Diclofenac6.741.10
Celecoxib6.120.10
Target CompoundTBDTBD

Antitumor Activity

Preliminary studies suggest that the compound may possess antitumor properties, likely through mechanisms involving the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells . Inhibitors of DHFR are known to be effective in treating various cancers.

Case Studies

  • Case Study on Triazole Derivatives : A study highlighted that triazole derivatives demonstrated significant cytotoxic effects against human cancer cell lines, with some derivatives showing IC50 values in the low micromolar range .
  • Pyridine-Based Compounds : Research on pyridine-containing compounds has shown promising results in reducing tumor growth in animal models, suggesting that modifications to the triazole and pyridine components could enhance efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the triazole ring or substituents on the phenyl groups can significantly influence its pharmacological profile.

Key Findings from SAR Studies

  • Electron-Withdrawing Groups : The introduction of electron-withdrawing groups at specific positions on the phenyl rings has been correlated with increased potency against target enzymes .
  • Substituent Variability : Variations in substituents on the pyridine ring can alter solubility and bioavailability, impacting overall efficacy .

Scientific Research Applications

Synthesis of the Compound

The synthesis of N-(2,4-dichlorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step reactions that include:

  • Formation of the Triazole Ring : The initial step often involves the reaction of appropriate precursors to form the triazole ring.
  • Introduction of Sulfanyl Group : A sulfanyl group is introduced through nucleophilic substitution reactions.
  • Final Acetamide Formation : The final product is obtained by acetamide formation through reaction with acetic anhydride or similar reagents.

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. A study identified it as a potential candidate for cancer treatment through screening against multicellular spheroids, which are models that mimic tumor behavior in vivo . Its mechanism of action may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Triazole derivatives are known for their efficacy against various bacterial and fungal strains due to their ability to inhibit cell wall synthesis and disrupt metabolic pathways . Specific studies have demonstrated its effectiveness against resistant strains, highlighting its potential as an antimicrobial agent.

Pharmacological Significance

The pharmacological significance of N-(2,4-dichlorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide lies in its ability to act on multiple biological targets:

  • Dihydrofolate Reductase Inhibition : Similar compounds have shown activity against dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells .
  • Tyrosine Kinase Inhibition : The potential to inhibit tyrosine kinases involved in cancer signaling pathways could contribute to its anticancer effects .

Case Studies

Several case studies have documented the efficacy of this compound:

StudyFindings
Walid Fayad et al. (2019)Identified the compound's anticancer properties through drug library screening on multicellular spheroids .
Research on Triazole DerivativesDemonstrated broad-spectrum antimicrobial activity against resistant strains .

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones depending on reaction conditions.

Reaction Type Reagents Conditions Products
Sulfoxide formationH₂O₂, NaIO₄Mild acidic/neutral, 0–25°CSulfoxide derivative
Sulfone formationKMnO₄, m-CPBAStrong oxidizing conditions, 40–60°CSulfone derivative

Mechanistic Insights :

  • H₂O₂ selectively oxidizes the sulfur atom to sulfoxide via electrophilic attack.

  • KMnO₄ in acidic media promotes full oxidation to sulfone.

Substitution Reactions

The dichlorophenyl group and triazole ring participate in nucleophilic aromatic substitution (NAS) and SN2 reactions.

Key Observations:

  • Dichlorophenyl group :

    • Cl⁻ substitution occurs at para and ortho positions with amines or thiols under basic conditions .

    • Reactivity order: para-Cl > ortho-Cl due to steric hindrance.

  • Triazole ring :

    • N-H positions undergo alkylation/acylation (e.g., with CH₃I or acetic anhydride).

Example Reaction :

Compound+R NH2EtOH Cl replaced by R NH [8]\text{Compound}+\text{R NH}_2\xrightarrow{\text{EtOH }}\text{Cl replaced by R NH }\quad[8]

Reduction Reactions

The pyridinyl group and acetamide moiety are susceptible to catalytic hydrogenation.

Reaction Site Reagents Conditions Products
Pyridine ringH₂/Pd-C1–3 atm, 25–50°CPiperidine derivative
Acetamide carbonylLiAlH₄Anhydrous THF, refluxAmine derivative

Outcomes :

  • Pyridine reduction enhances compound lipophilicity, impacting bioavailability.

  • Carbonyl reduction yields primary amines for further functionalization.

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions with alkynes or nitriles.

Example :

Triazole+HC C RCu I Fused bicyclic product[1][4]\text{Triazole}+\text{HC C R}\xrightarrow{\text{Cu I }}\text{Fused bicyclic product}\quad[1][4]

Applications :

  • Used to synthesize polycyclic frameworks for drug discovery.

Hydrolysis Reactions

The acetamide group hydrolyzes under acidic or basic conditions.

Conditions Reagents Products
Acidic (HCl/H₂O)H₃O⁺, ΔCarboxylic acid + amine
Basic (NaOH)OH⁻, ΔCarboxylate salt + amine

Kinetics :

  • Hydrolysis is faster in basic media due to nucleophilic attack by OH⁻.

Photochemical Reactions

UV irradiation induces C-S bond cleavage in the sulfanyl group.

Products :

  • Thiyl radicals recombine to form disulfides or abstract hydrogen to form thiols.

Significance :

  • Photostability studies are critical for pharmaceutical formulation.

Comparative Reactivity Table

Functional Group Reactivity Dominant Reaction
Sulfanyl (-S-)HighOxidation/Substitution
Triazole ringModerateCycloaddition/Alkylation
DichlorophenylLowNAS under forcing conditions
AcetamideLowHydrolysis/Reduction

Reaction Optimization Strategies

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance NAS rates.

  • Catalysts : Cu(I) for cycloadditions; Pd/C for hydrogenations.

  • Temperature : Higher temperatures (60–80°C) accelerate hydrolysis and substitution.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The activity of triazole-acetamide derivatives is highly dependent on substituent variations. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name (ID) Acetamide Substituent Triazole Substituents (Position 4/5) Key Biological Activities References
Target Compound 2,4-Dichlorophenyl 4-(4-Methylphenyl), 5-(Pyridin-4-yl) Inferred antimicrobial/anti-inflammatory (based on analogs)
N-(4-Chloro-2-methylphenyl)-2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () 4-Chloro-2-methylphenyl 4-Allyl, 5-(Pyridin-2-yl) Not explicitly reported; allyl group may enhance metabolic stability
2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide () 3-Methoxyphenyl 4-(4-Chlorophenyl), 5-(Pyridin-4-yl) Methoxy group (electron-donating) may reduce potency compared to chloro substituents
N-(2,4-Difluorophenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () 2,4-Difluorophenyl 4-(4-Methylphenyl), 5-(Pyridin-4-yl) Fluorine’s electronegativity may improve receptor binding; lower lipophilicity vs. dichloro
N-Substituted aryl derivatives (KA1-KA15) () Varied (e.g., nitro, chloro, methoxy) 5-(Pyridin-4-yl), 4-(Substituted aryl) KA3, KA4, KA7 : Enhanced antimicrobial/antioxidant activity with electron-withdrawing groups (e.g., Cl, NO₂)
Key Observations:

Electron-Withdrawing Groups : The target compound’s 2,4-dichlorophenyl group likely enhances bioactivity compared to methoxy () or difluoro () analogs, as electron-withdrawing substituents improve binding to microbial enzymes or inflammatory targets .

Pyridine Position: Pyridin-4-yl (target compound) vs.

Triazole Substitution : The 4-methylphenyl group (target) balances steric bulk and hydrophobicity, whereas allyl () or 4-chlorophenyl () groups may modulate metabolic stability or solubility.

Pharmacological and Physicochemical Properties

Table 2: Activity and Property Comparison
Compound Molecular Weight (g/mol) LogP* Reported Activities Notes
Target Compound 482.35 ~3.8 (estimated) Antimicrobial (inferred), anti-inflammatory High Cl content increases logP and membrane permeability
(KA3) 465.89 ~3.5 MIC: 8 µg/mL (E. coli), 64% H₂O₂ scavenging Chlorophenyl enhances activity vs. methoxy derivatives
464.44 ~3.2 Orco agonist potential (inferred from OLC-12 in ) Difluorophenyl reduces logP vs. dichloro
509.94 ~4.1 Not reported; benzodioxin may improve solubility Bulkier substituent limits cellular uptake

*LogP estimated via fragment-based methods.

Critical Findings:
  • Antimicrobial Activity : The target compound’s dichlorophenyl group aligns with KA3 (), which showed MIC values of 8 µg/mL against E. coli. This suggests comparable or superior efficacy to analogs with single chloro or methoxy groups.
  • Anti-Inflammatory Potential: Triazole-thioacetamides inhibit protein denaturation (), with electron-withdrawing groups enhancing efficacy. The target compound’s dichloro substitution positions it as a strong candidate.
  • Physicochemical Trade-offs : Higher logP (target vs. ) may improve blood-brain barrier penetration but increase hepatotoxicity risks.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,4-dichlorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?

  • Methodology :

  • The compound can be synthesized via nucleophilic substitution reactions. A typical approach involves reacting 4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with 2-chloro-N-(2,4-dichlorophenyl)acetamide in the presence of a base (e.g., sodium acetate) under reflux in ethanol. This method is analogous to procedures used for structurally similar triazole-thioacetamide derivatives .
  • Key parameters :
  • Reaction time: 30–60 minutes under reflux.
  • Solvent system: Ethanol or ethanol-dioxane mixtures for recrystallization (yield ~85%).
  • Validation : Monitor reaction progress via TLC and confirm purity via melting point analysis and HPLC.

Q. How to characterize the structural integrity of this compound?

  • Techniques :

  • Single-crystal X-ray diffraction (SC-XRD) : Resolve crystal packing and confirm stereochemistry using SHELX software for refinement (e.g., SHELXL for small-molecule structures) .
  • Spectroscopic methods :
  • ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons from dichlorophenyl and pyridinyl groups).
  • FT-IR : Confirm thioether (C–S–C) and amide (N–H, C=O) functional groups .
  • Elemental analysis : Validate empirical formula (C, H, N, S, Cl content).

Q. What preliminary biological activities have been reported for this compound?

  • Findings :

  • Triazole-thioacetamide analogs exhibit antimicrobial and anti-inflammatory properties. For example, derivatives with pyridinyl substituents show moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL) .
  • Assay protocols :
  • Broth microdilution for antibacterial testing.
  • MTT assay for cytotoxicity screening (IC₅₀ values against cancer cell lines).

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across structurally similar analogs?

  • Case example : Discrepancies in antimicrobial efficacy between pyridin-4-yl and pyridin-3-yl substituents.
  • Approach :

QSAR modeling : Correlate electronic (Hammett σ) and steric parameters of substituents with bioactivity.

Molecular docking : Simulate binding interactions with target enzymes (e.g., E. coli dihydrofolate reductase) using AutoDock Vina .

Experimental validation : Synthesize derivatives with controlled substituent variations (e.g., methyl vs. ethyl groups) to isolate steric/electronic effects .

Q. What strategies are recommended for crystallographic refinement of this compound?

  • Guidelines :

  • Use SHELXL for high-resolution refinement. Apply TWIN commands for handling possible twinning in crystals .
  • Data collection : Optimize with synchrotron radiation (λ = 0.710–0.980 Å) to enhance resolution.
  • Key metrics :
  • R-factor < 5% for high-quality structures.
  • Validate hydrogen bonding networks (e.g., N–H···O/S interactions) using Mercury software.

Q. How to design SAR studies for optimizing pharmacokinetic properties?

  • Focus areas :

  • Lipophilicity : Introduce polar groups (e.g., hydroxyl, carboxyl) to improve solubility.
  • Metabolic stability : Replace labile thioether linkages with sulfonyl or sulfonamide groups .
    • Tools :
  • ADMET prediction : Use SwissADME to estimate logP, bioavailability, and P-glycoprotein substrate potential.
  • In vitro assays : Microsomal stability tests (human liver microsomes) to assess metabolic degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.